1-(3-Chloro-4-methylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3-nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chloro-4-methylphenylamine and 3-nitrobenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with piperazine to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using 3-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the nitrobenzenesulfonyl group, resulting in different chemical and biological properties.
1-(3-Chlorophenyl)piperazine: Lacks the methyl and nitrobenzenesulfonyl groups, leading to variations in reactivity and applications.
1-(4-Nitrophenyl)piperazine: Contains a nitro group but lacks the chloromethylphenyl group, affecting its overall properties.
Properties
Molecular Formula |
C17H18ClN3O4S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-5-6-14(12-17(13)18)19-7-9-20(10-8-19)26(24,25)16-4-2-3-15(11-16)21(22)23/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
PVCMSCNNVXVBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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